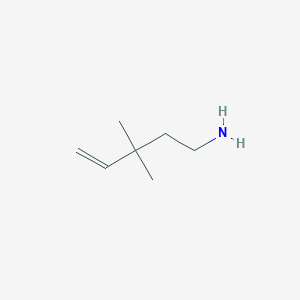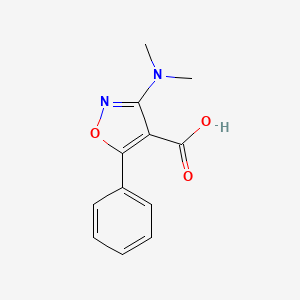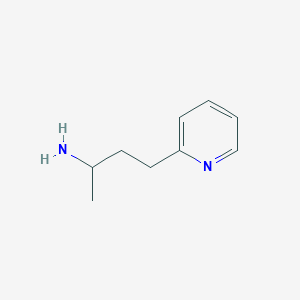
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution or coupling reactions.
Final Coupling with Phenylbutanone: The final step involves coupling the substituted pyridazinone with phenylbutanone using coupling agents like HBTU or EDC in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Análisis De Reacciones Químicas
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Aplicaciones Científicas De Investigación
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its analgesic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other pyridazinone derivatives:
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory properties, but with a different substitution pattern.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another pyridazinone derivative with distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts a unique pharmacological profile and potential for diverse applications.
Propiedades
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARCZZRHMGRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)
![2,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2685521.png)
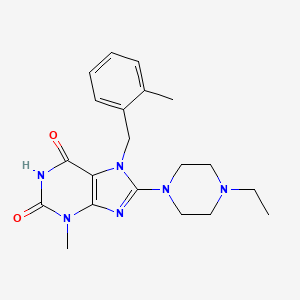
![2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2685527.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2685529.png)
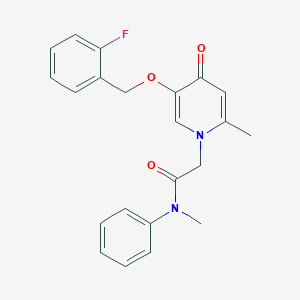
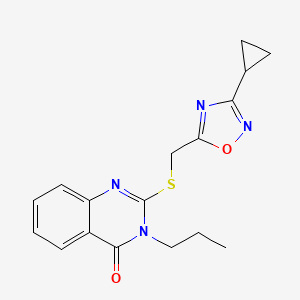
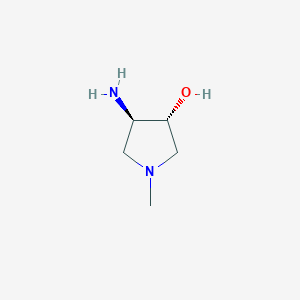
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)
